molecular formula C9H6BrN B184082 3-Bromoisoquinoline CAS No. 34784-02-6

3-Bromoisoquinoline

Cat. No.: B184082
CAS No.: 34784-02-6
M. Wt: 208.05 g/mol
InChI Key: ZWJYXJDEDLXUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromoisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H6BrN. It is a derivative of isoquinoline, where a bromine atom is substituted at the third position of the isoquinoline ring.

Safety and Hazards

3-Bromoisoquinoline may cause respiratory irritation, serious eye damage, and skin irritation. It is also harmful if swallowed . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment . In case of contact with skin or eyes, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromoisoquinoline can be synthesized through several methods. One common approach involves the bromination of isoquinoline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Isoquinoline derivatives with various substituents replacing the bromine atom.

    Oxidation: Isoquinoline N-oxide.

    Reduction: Isoquinoline.

Comparison with Similar Compounds

Uniqueness of 3-Bromoisoquinoline: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for the selective synthesis of derivatives with distinct properties and applications. The presence of the bromine atom at the third position also affects the electronic distribution within the molecule, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-bromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJYXJDEDLXUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348834
Record name 3-bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34784-02-6
Record name 3-bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromoisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of isoquinoline (24 g, 186 mmol) in AcOH (50 mL) was added NBS (36.2 g, 204.6 mmol) at RT and the reaction mixture was heated to 100° C. overnight. Then it was cooled to RT and concentrated under reduced pressure. The crude product obtained was purified by flash column chromatography (5% EtOAc:Hexanes) to furnish the title compound (9.2 g, 23.8%) as an oil.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
36.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
23.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromoisoquinoline
Reactant of Route 2
Reactant of Route 2
3-Bromoisoquinoline
Reactant of Route 3
Reactant of Route 3
3-Bromoisoquinoline
Reactant of Route 4
Reactant of Route 4
3-Bromoisoquinoline
Reactant of Route 5
Reactant of Route 5
3-Bromoisoquinoline
Reactant of Route 6
3-Bromoisoquinoline
Customer
Q & A

Q1: What are the main reactions 3-Bromoisoquinoline undergoes with potassium amide in liquid ammonia?

A1: this compound reacts readily with potassium amide (KNH2) in liquid ammonia. The reaction proceeds through two main pathways:

  • SN(ANRORC) Mechanism: This pathway, accounting for approximately 55% of the reaction, involves ring opening and subsequent closure, ultimately yielding 3-aminoisoquinoline. []
  • AE Mechanism: The remaining 45% of the reaction likely proceeds through an elimination-addition mechanism, also resulting in the formation of 3-aminoisoquinoline. []

Q2: Can the bromine atom in this compound be substituted with other groups?

A: Yes, the bromine atom in this compound serves as a suitable leaving group for nucleophilic substitution reactions. Notably, the Suzuki-Miyaura coupling reaction has been successfully employed to replace the bromine with various aryl groups. This reaction, catalyzed by palladium, provides a versatile route to synthesize diverse π-conjugated 3-substituted isoquinoline derivatives. []

Q3: How does the position of substituents on the isoquinoline ring influence reactions with potassium amide?

A3: The position of substituents significantly impacts the reaction pathway with potassium amide:

  • 1-Bromoisoquinoline: This isomer undergoes amination to form 1-aminoisoquinoline, likely through an elimination-addition (AE) mechanism. []
  • This compound: As discussed earlier, this isomer reacts through both SN(ANRORC) and AE mechanisms to yield 3-aminoisoquinoline. []

Q4: What are the potential applications of 3-substituted isoquinoline derivatives?

A: 3-Substituted isoquinoline derivatives, particularly those with extended π-conjugation, exhibit promising photoluminescent properties. These compounds often display distinct halochromic behavior, exhibiting shifts in emission wavelength depending on the solvent or pH. Such characteristics make them attractive candidates for applications in fluorescent probes, sensors, and optoelectronic devices. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.